![molecular formula C10H22N4O2 B11718001 N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)
N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[3-(ジメチルアミノ)プロピル]アミノ}プロピル)-2-(ヒドロキシイミノ)アセトアミドは、アミンとオキシムの両方の官能基を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(3-{[3-(ジメチルアミノ)プロピル]アミノ}プロピル)-2-(ヒドロキシイミノ)アセトアミドの合成は、通常、3-(ジメチルアミノ)プロピルアミンと適切なオキシム誘導体の反応を伴います。 反応条件には、アセトニトリルや水などの溶媒の使用が含まれることが多く、反応を促進するために触媒や特定のpH条件の存在が必要になる場合もあります .
工業生産方法
この化合物の工業生産には、同様の反応条件を使用する大規模合成が含まれる場合がありますが、収率と純度を向上させるために最適化されています。 連続フローリアクターやクロマトグラフィーなどの高度な精製方法などの技術が、最終製品の品質を確保するために使用される場合があります .
化学反応の分析
反応の種類
N-(3-{[3-(ジメチルアミノ)プロピル]アミノ}プロピル)-2-(ヒドロキシイミノ)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、オキシム基をアミンに変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化アルキルなどの求核剤が含まれます。 反応条件は目的の生成物によって異なりますが、多くの場合、制御された温度とpHレベルが含まれます .
生成される主な生成物
これらの反応から生成される主な生成物には、使用される特定の試薬と条件に応じて、さまざまなアミン誘導体、酸化物、および置換化合物などがあります .
科学研究への応用
N-(3-{[3-(ジメチルアミノ)プロピル]アミノ}プロピル)-2-(ヒドロキシイミノ)アセトアミドは、科学研究にいくつかの応用があります。
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。
生物学: 生化学的経路における潜在的な役割と、酵素活性を研究するためのプローブとして調査されています。
医学: 薬物開発の前駆体としての使用など、潜在的な治療的特性について調査されています。
科学的研究の応用
(2E)-N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
N-(3-{[3-(ジメチルアミノ)プロピル]アミノ}プロピル)-2-(ヒドロキシイミノ)アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 この化合物のアミン基とオキシム基により、これらの標的と安定な複合体を形成することができ、その活性を調節し、さまざまな生物学的効果をもたらします .
類似化合物との比較
類似化合物
- N-(3-(ジメチルアミノ)プロピル)オレアミド
- N-(3-(ジメチルアミノ)プロピル)メタクリルアミド
- 1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド塩酸塩 (EDC)
独自性
N-(3-{[3-(ジメチルアミノ)プロピル]アミノ}プロピル)-2-(ヒドロキシイミノ)アセトアミドは、アミンとオキシムの官能基の組み合わせにより、独特の化学反応性と生物活性を示します。 これは、同様の化合物では適していないさまざまな用途に役立つ化合物になります .
特性
分子式 |
C10H22N4O2 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
(2E)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H22N4O2/c1-14(2)8-4-6-11-5-3-7-12-10(15)9-13-16/h9,11,16H,3-8H2,1-2H3,(H,12,15)/b13-9+ |
InChIキー |
DDHXMDITSNVXAI-UKTHLTGXSA-N |
異性体SMILES |
CN(C)CCCNCCCNC(=O)/C=N/O |
正規SMILES |
CN(C)CCCNCCCNC(=O)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


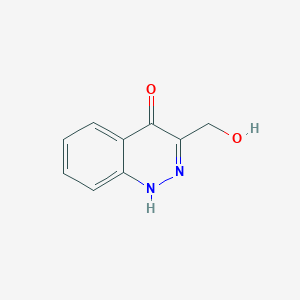
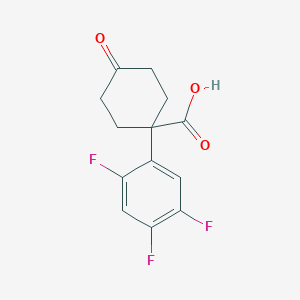
![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
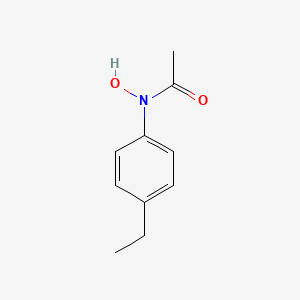
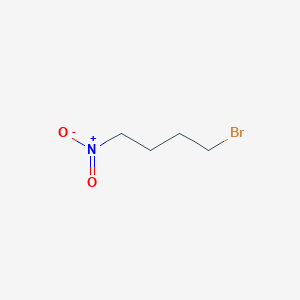
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)
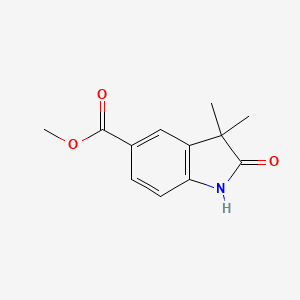
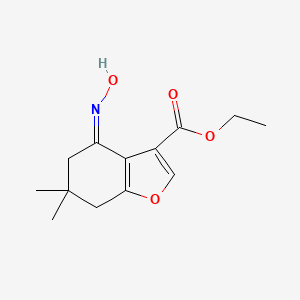
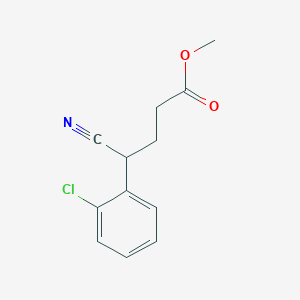

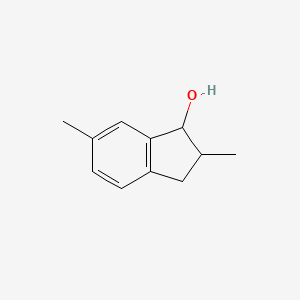
![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)
